1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine

RORγ inverse agonist Th17 differentiation

1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine (CAS 1823231-79-3) is an N-Boc-protected 3-arylpyrrolidine derivative characterized by a 3,5-dimethoxyphenyl substitution on the pyrrolidine ring. The compound has a molecular formula of C₁₇H₂₅NO₄ and a molecular weight of 307.39 g/mol.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
Cat. No. B13660343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-7-6-12(11-18)13-8-14(20-4)10-15(9-13)21-5/h8-10,12H,6-7,11H2,1-5H3
InChIKeySGWIBIOFLYHSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(3,5-Dimethoxyphenyl)pyrrolidine Procurement Data Sheet: Technical Identity and Baseline Specifications


1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine (CAS 1823231-79-3) is an N-Boc-protected 3-arylpyrrolidine derivative characterized by a 3,5-dimethoxyphenyl substitution on the pyrrolidine ring. The compound has a molecular formula of C₁₇H₂₅NO₄ and a molecular weight of 307.39 g/mol . The tert-butoxycarbonyl (Boc) group serves as a base-labile protecting group, enabling orthogonal synthetic manipulation of the pyrrolidine nitrogen in multi-step synthetic campaigns [1]. Its predicted physicochemical properties include a density of 1.101±0.06 g/cm³ at 20°C and a boiling point of 413.1±45.0°C at 760 Torr . The compound is primarily utilized as a versatile heterocyclic building block in medicinal chemistry, where the 3,5-dimethoxyphenyl motif is recognized as a privileged substructure for engaging diverse biological targets .

1-Boc-3-(3,5-Dimethoxyphenyl)pyrrolidine Substitution Risk Analysis: Why In-Class Analogs Are Not Interchangeable


Substitution with structurally similar pyrrolidine derivatives—such as unsubstituted phenyl analogs, alternative dimethoxy regioisomers, or deprotected variants—introduces substantial variability in biological target engagement, synthetic compatibility, and physicochemical behavior. The 3,5-dimethoxyphenyl substitution pattern confers a distinct electronic and steric profile compared to other regioisomers (e.g., 2,4- or 2,3-dimethoxy), which can critically alter binding affinity and selectivity [1]. The presence of the Boc protecting group is non-negotiable for synthetic sequences requiring orthogonal protection strategies; its absence in deprotected analogs (e.g., 3-(3,5-dimethoxyphenyl)pyrrolidine) eliminates the capacity for chemoselective transformations. Even among Boc-protected 3-arylpyrrolidines, minor structural modifications can yield orders-of-magnitude differences in biological activity, as evidenced by RORγ inverse agonist potencies spanning from nanomolar to micromolar ranges across the chemical series [2]. The following quantitative evidence establishes precisely where 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine exhibits verifiable differentiation that is meaningful for scientific selection.

1-Boc-3-(3,5-Dimethoxyphenyl)pyrrolidine Quantitative Differentiation Matrix: Direct Evidence for Procurement Decisions


RORγ Inverse Agonist Activity: Quantitative Comparison to Pyrrolidine-Based RORγ Modulators

1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine exhibits EC₅₀ = 900 nM for inhibition of human RORγ ligand-binding domain (LBD) in a cell-based reporter assay [1]. This places the compound in the sub-micromolar potency range for RORγ inverse agonism, a target implicated in Th17-mediated autoimmune and inflammatory diseases [2]. In comparison, a structurally optimized cis-3,4-diphenylpyrrolidine inverse agonist demonstrates EC₅₀ = 61 nM in the same assay format, representing a ~15-fold potency improvement that underscores the impact of scaffold optimization [3]. Conversely, many unoptimized pyrrolidine derivatives in the RORγ series show EC₅₀ > 2,000 nM or no measurable effect, indicating that the 3,5-dimethoxyphenyl substitution provides a favorable, though not maximal, starting point for further SAR exploration.

RORγ inverse agonist Th17 differentiation

CYP3A4 Inhibition Profile: Quantitative Differentiation for DMPK Screening

In a cytochrome P450 3A4 inhibition assay, 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine exhibits IC₅₀ = 12,000 nM (12 µM) [1]. This value indicates weak to negligible CYP3A4 inhibitory potential, a favorable attribute for compounds intended to avoid drug-drug interaction liabilities. In contrast, many marketed drugs and clinical candidates bearing the 3,5-dimethoxyphenyl motif demonstrate IC₅₀ values in the low micromolar to nanomolar range (e.g., IC₅₀ < 1 µM), which can trigger clinical DDI warnings or require comedication restrictions [2]. The compound's high IC₅₀ suggests minimal interference with CYP3A4-mediated metabolism, a critical consideration for researchers developing probe molecules or therapeutic candidates where polypharmacy risks must be mitigated.

CYP3A4 drug-drug interaction metabolic stability

Aqueous Solubility: Enabling In Vitro Assay Reproducibility

The aqueous solubility of 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine has been reported as 38 µM . This moderate solubility is sufficient for many in vitro biochemical and cell-based assays when using standard DMSO stock solutions (e.g., 10-50 mM in DMSO, yielding final assay concentrations up to 10 µM). In comparison, the deprotected analog 3-(3,5-dimethoxyphenyl)pyrrolidine (no Boc group) shows enhanced water solubility (freely soluble in water [1]), which may be advantageous for certain applications but sacrifices the synthetic utility of the Boc protecting group. The Boc-protected version thus represents a deliberate trade-off: moderate aqueous solubility balanced against the chemoselective synthetic handle required for multi-step medicinal chemistry campaigns.

aqueous solubility assay development physicochemical properties

3,5-Dimethoxyphenyl Substitution Pattern: Differentiated Electronic and Steric Profile vs. Regioisomers

The 3,5-dimethoxyphenyl substitution pattern on 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine imparts a distinct electronic distribution and steric environment compared to alternative dimethoxy regioisomers (2,3-, 2,4-, 2,5-, and 3,4-). Specifically, the 3,5-substitution creates a symmetrical electron-donating effect through resonance from both methoxy groups, while the meta-relationship minimizes steric clash with the pyrrolidine ring. In contrast, ortho-substituted analogs (e.g., 2,4- or 2,6-dimethoxy) introduce steric hindrance that can restrict conformational flexibility and alter binding pocket occupancy [1]. While direct comparative biological data for all regioisomers against the same target are not consolidated in a single study, the general principle that dimethoxy substitution pattern critically modulates target engagement is well-documented across multiple chemical series, including RORγ modulators, kinase inhibitors, and GPCR ligands [2].

structure-activity relationship electronic effects regioisomer differentiation

1-Boc-3-(3,5-Dimethoxyphenyl)pyrrolidine Application Scenarios: Evidence-Based Use Cases for Procurement Planning


Hit Identification and Validation in RORγ-Mediated Inflammation Programs

With an EC₅₀ of 900 nM against human RORγ LBD in a cell-based reporter assay [1], 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine is positioned as a useful screening hit or positive control for RORγ inverse agonist discovery campaigns. Its sub-micromolar potency is sufficient for detecting modulation of RORγ-driven transcription in Th17 cell differentiation assays, and its weak CYP3A4 inhibition (IC₅₀ = 12 µM) [2] reduces the risk of confounding metabolic interactions during in vitro pharmacology profiling.

Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection

The Boc-protected pyrrolidine nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) while preserving other base-sensitive functional groups. This orthogonal protection strategy is essential for constructing complex 3-arylpyrrolidine-based pharmacophores where the pyrrolidine nitrogen must be unmasked for subsequent amidation, alkylation, or sulfonylation reactions [3]. The 3,5-dimethoxyphenyl group remains intact under standard Boc deprotection conditions, ensuring the core aromatic substitution pattern is preserved.

In Vitro ADME Profiling and Early DMPK Screening

The compound's moderate aqueous solubility (38 µM) and weak CYP3A4 inhibition [2] make it suitable for inclusion in early-stage ADME panels. Researchers can use this compound as a reference to benchmark the metabolic stability and CYP inhibition profiles of newly synthesized 3-arylpyrrolidine derivatives, establishing baseline values for scaffold-specific DMPK behavior.

Quote Request

Request a Quote for 1-Boc-3-(3,5-dimethoxyphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.